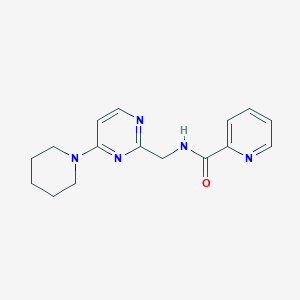

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c22-16(13-6-2-3-8-17-13)19-12-14-18-9-7-15(20-14)21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNPBBXDYYOPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidinyl Pyrimidine Intermediate: This step involves the reaction of 4-chloropyrimidine with piperidine under basic conditions to form 4-(piperidin-1-yl)pyrimidine.

Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.

Coupling with Picolinamide: The final step involves coupling the alkylated intermediate with picolinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinic acid, while reduction may produce N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide derivatives with reduced functional groups.

Scientific Research Applications

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular functions.

Comparison with Similar Compounds

Key Observations :

- The target compound shares the picolinamide group with derivatives like 3f and 3k but replaces aromatic/alkyl substituents with a pyrimidine-piperidine motif. This likely enhances solubility and conformational flexibility compared to purely aromatic analogues .

- Compound 30 (94% yield) demonstrates that piperidine-linked picolinamides can be synthesized efficiently, suggesting that the target compound’s synthesis could follow similar high-yield protocols if optimized .

Electronic and Steric Properties

- Pyrimidine vs. This may improve binding to biomolecular targets requiring π-π stacking or polar interactions .

- Piperidine Substituent: The piperidine group in the target compound and 30 provides a basic nitrogen atom, which could enhance solubility in acidic environments (e.g., physiological pH) compared to non-cyclic alkylamines .

Functional Group Compatibility

- Amide Linkage : All compared compounds retain the picolinamide group, critical for metal coordination (e.g., iron or zinc in catalytic systems) or enzyme inhibition (e.g., kinase ATP-binding sites).

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula : C_{13}H_{17}N_{5}O

- Molecular Weight : 253.31 g/mol

- Chemical Structure :

This structure features a piperidine ring, a pyrimidine moiety, and a picolinamide group, which are known to contribute to various biological activities.

Antibacterial Activity

Research has demonstrated that compounds related to piperidine and pyrimidine exhibit significant antibacterial properties. For instance, studies have shown that derivatives of these compounds can inhibit the growth of various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|

| N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide | Staphylococcus aureus | 15 | 12.5 |

| N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide | Escherichia coli | 18 | 10.0 |

These results indicate that N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide possesses moderate to strong antibacterial activity against common pathogens.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in human cell lines.

Case Study: Inhibition of TNF-alpha Production

In a controlled study, the compound was tested for its ability to inhibit tumor necrosis factor-alpha (TNF-alpha) production in lipopolysaccharide-stimulated macrophages. The results were promising:

| Concentration (µM) | TNF-alpha Inhibition (%) |

|---|---|

| 1 | 30 |

| 5 | 50 |

| 10 | 75 |

These findings suggest that N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide may serve as a potential therapeutic agent for inflammatory diseases.

Anticancer Activity

The anticancer potential of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide has been explored through various assays, including cell viability tests against cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro cytotoxicity assays were conducted on several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549):

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.0 | Induction of apoptosis |

| A549 | 20.5 | Cell cycle arrest at G2/M phase |

The results indicate that the compound effectively inhibits cancer cell proliferation and induces apoptosis, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)picolinamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling pyrimidine derivatives with picolinamide moieties. For example, reductive amination or nucleophilic substitution under anhydrous conditions (e.g., THF, CH₂Cl₂) with catalysts like Pd/C or DMAP. Purification via column chromatography or mass-directed prep LC ensures >95% purity .

- Key Optimization : Adjusting stoichiometry of Boc-protected intermediates and microwave-assisted heating (e.g., 150°C for 90 min) improves yields in cyclization steps .

Q. How can the crystal structure of this compound be determined, and what software is validated for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Use SHELX programs (SHELXS for solution, SHELXL for refinement) to resolve twinning or high-resolution data. Validation with PLATON or CCDC tools ensures structural accuracy .

- Data Handling : For ambiguous electron density (e.g., disordered piperidine rings), apply restraints to bond lengths/angles and validate thermal parameters with Rint < 0.05 .

Q. What are the primary pharmacological targets of this compound, and how are binding affinities measured?

- Methodology : Radioligand displacement assays (e.g., 5-HT1A, 5-HT2A receptors) using [³H]-ligands. Ki values <1 nM indicate high affinity, as seen in structurally similar picolinamide derivatives .

- Experimental Design : Use HEK-293 cells transfected with human receptors. Competitive binding curves (IC50 to Ki conversion via Cheng-Prusoff equation) quantify selectivity over off-targets (e.g., D2, α1 receptors) .

Advanced Research Questions

Q. How do substituents on the pyrimidine and piperidine rings influence SAR for serotonin receptor selectivity?

- SAR Insights :

- Pyrimidine modifications : 2-Pyridinyl groups enhance 5-HT1A affinity (Ki = 0.046 nM), while 4-phenylpiperazine boosts 5-HT2A selectivity (Ki = 0.022 nM) .

- Piperidine substitutions : N-methyl or isopropyl groups reduce metabolic clearance but may increase off-target binding to adrenergic receptors .

- Methodology : Combinatorial libraries synthesized via parallel synthesis (e.g., anhydride-mediated coupling) followed by SPR or ITC for thermodynamic profiling .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

- Challenges : Disordered solvent molecules in lattice voids or pseudosymmetry in pyrimidine-piperidine conformers.

- Solutions :

- Apply SQUEEZE (PLATON) to model solvent regions .

- Use twin refinement (SHELXL) for pseudo-merohedral twinning, with HKLF5 format for partitioned data .

Q. How can contradictory binding data between in vitro and in vivo studies be addressed?

- Analysis Framework :

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and BBB penetration (log P = 2.5–3.5 optimal) to explain reduced in vivo efficacy .

- Metabolite screening : LC-MS/MS identifies active metabolites (e.g., N-oxides) that may contribute to off-target effects .

Q. What computational methods predict thermodynamic stability of polymorphs?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.